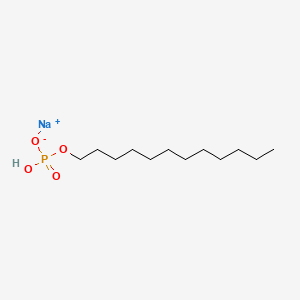
Monosodium monolauryl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monosodium monolauryl phosphate is a chemical compound with the molecular formula C12H26NaO4P. It is a sodium salt of monolauryl phosphate, which is derived from lauric acid, a fatty acid commonly found in coconut oil and palm kernel oil. This compound is known for its surfactant properties, making it useful in various industrial and biomedical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Monosodium monolauryl phosphate can be synthesized through the esterification of lauric acid with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction typically involves heating lauric acid and phosphoric acid together under controlled conditions to form monolauryl phosphate. The resulting product is then neutralized with sodium hydroxide to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The raw materials, lauric acid and phosphoric acid, are fed into a reactor where they undergo esterification. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through filtration and drying processes to obtain the final compound in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
Monosodium monolauryl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form lauric acid and phosphoric acid.
Oxidation: It can be oxidized to produce higher oxidation state phosphorus compounds.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions under acidic or basic conditions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves reagents like potassium chloride or calcium chloride to replace the sodium ion.
Major Products Formed
Hydrolysis: Lauric acid and phosphoric acid.
Oxidation: Higher oxidation state phosphorus compounds.
Substitution: Corresponding salts with different cations (e.g., potassium monolauryl phosphate).
Aplicaciones Científicas De Investigación
Monosodium monolauryl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its antimicrobial properties, making it a potential candidate for use in disinfectants and antiseptics.
Industry: Utilized in the formulation of personal care products, such as shampoos and soaps, due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of monosodium monolauryl phosphate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. In biological systems, it can disrupt microbial cell membranes, leading to cell lysis and death. This antimicrobial action is particularly useful in medical and industrial applications where hygiene and cleanliness are paramount.
Comparación Con Compuestos Similares
Monosodium monolauryl phosphate can be compared with other similar compounds, such as:
Monosodium phosphate: A simpler phosphate compound with different applications, primarily used as a buffering agent.
Monolauryl sulfate: Another surfactant derived from lauric acid, but with a sulfate group instead of a phosphate group.
Monopotassium monolauryl phosphate: Similar to this compound but with potassium as the cation instead of sodium.
Uniqueness
This compound is unique due to its combination of surfactant properties and antimicrobial activity. This makes it particularly valuable in applications where both properties are desired, such as in personal care products and disinfectants.
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique combination of surfactant and antimicrobial properties makes it a valuable compound for research and industrial use.
Propiedades
Número CAS |
17026-83-4 |
|---|---|
Fórmula molecular |
C12H27NaO4P |
Peso molecular |
289.30 g/mol |
Nombre IUPAC |
sodium;dodecyl hydrogen phosphate |
InChI |
InChI=1S/C12H27O4P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H2,13,14,15); |
Clave InChI |
ZVVYVLPTTHGSPZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOP(=O)(O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCCCCCOP(=O)(O)O.[Na] |
Key on ui other cas no. |
50957-96-5 |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[acetyl-[2-[acetyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylacetamide](/img/structure/B3028117.png)

![N-[2-[2-[2-aminoethyl(propanoyl)amino]ethyl-propanoylamino]ethyl]-N-methylpropanamide](/img/structure/B3028120.png)
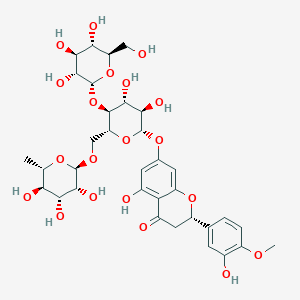

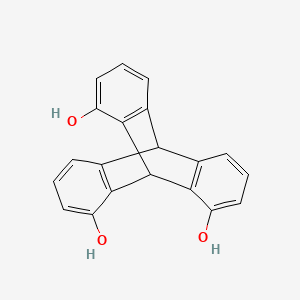
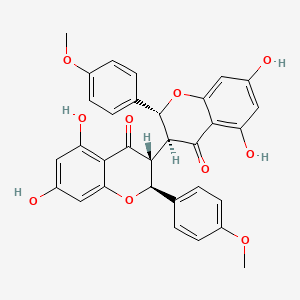
![6-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B3028125.png)


![Dibenzo[B,D]furan-1-ylboronic acid](/img/structure/B3028129.png)

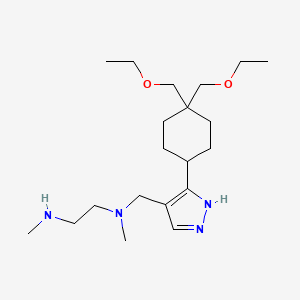
![methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate hydrochloride](/img/structure/B3028139.png)
